三唑酸

描述

Triazamate is an insecticide used to control aphids on a wide variety of crops . It is also used for analytical testing within the food and beverage sector .

Synthesis Analysis

Triazamate can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . A simple reaction between aldehydes and thiosemicarbazide for a short time in 60:40 v/v water/ethanol at room temperature offers target 1,2,4-triazolidine-3-thione derivatives .

Molecular Structure Analysis

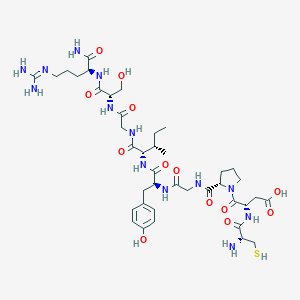

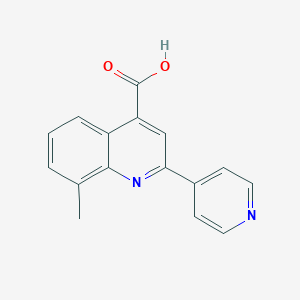

Triazamate has a molecular formula of C13H22N4O3S and a molecular weight of 314.400 . It is also known by other names such as Ethyl { [3-tert-butyl-1- (dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate .

科学研究应用

药物发现和连接反应:三唑酸在药物发现中起着至关重要的作用,作为寻找先导化合物、蛋白质组学和DNA研究的强大连接反应 (H. Kolb & K. B. Sharpless, 2003)。

生理研究:在生理研究中,它被用作细胞色素P-450依赖的单加氧酶的抑制剂,为萜类代谢及其与细胞分裂、细胞伸长和衰老的关联提供了见解 (K. Grossmann, 1990)。

燃料电池运行:三唑衍生物,如三唑酸,具有在高温燃料电池操作中促进质子传输的潜力 (Ram Subbaraman, H. Ghassemi, T. Zawodzinski, 2009)。

药物合成和生物共轭:1,2,3-三唑类化合物,包括三唑酸,在药物合成和生物共轭中被广泛使用 (Jane Totobenazara & A. Burke, 2015)。

活性分子合成的生物同位素:它在合成具有抗菌、抗病毒和抗肿瘤作用的新活性分子时作为生物同位素 (Elisa Bonandi et al., 2017)。

发育毒性研究:三唑类化合物,包括三唑酸,用于研究发育毒性,影响关键代谢和发育途径中的基因表达 (Joshua F. Robinson et al., 2012)。

药用应用:三唑类化合物对制备具有广泛生物活性的药物至关重要,如抗炎、抗菌和抗病毒性能 (V. Ferreira et al., 2013)。

抗感染潜力:三唑骨架显示出有希望的抗感染活性,使其成为药物开发的潜在先导分子 (R. Kharb, M. S. Yar, P. Sharma, 2011)。

超分子相互作用:1,2,3-三唑类化合物在阴离子识别、催化和光化学中找到应用 (B. Schulze & U. Schubert, 2014)。

受体配体设计:它们在受体配体设计中作为酰胺键同位素,以增强药代动力学性能 (A. Moulin et al., 2010)。

天然产物修饰:含三唑的天然产物共轭物表现出各种生物效应,包括抗癌和抗炎性能 (Hong-Yan Guo et al., 2021)。

杀菌剂的致病效应:三唑类化合物,如三唑酸杀菌剂,通过抑制参与真菌壁形成的酶可能影响人类健康 (E. Menegola et al., 2006)。

多功能生物活性:三唑及其衍生物展示出抗菌、抗病毒、抗癌和抗抑郁活性 (M. Matin et al., 2022)。

诊断成像:包括三唑在内的聚合酰胺宏环铥(III)螯合物在诊断成像中用于识别异常组织 (M. Houlne et al., 1996)。

杀虫剂对寄生蜂的影响:三唑酸杀虫剂影响蚜虫寄生蜂对与寄主相关线索的反应 (N. Desneux, H. Rafalimanana, L. Kaiser, 2004)。

农药残留分析:用于分析各种食品中的三唑酸的方法用于农药监测计划中的筛查 (M. Hetmanski et al., 2004)。

衍生物的抗菌活性:新型1,2,4-三唑衍生物对细菌和真菌表现出抗菌活性(N. Upmanyu et al., 2011)。

新型抗菌剂:新的三唑和三唑硫氮杂环衍生物被研究作为抗菌剂(Zafer Asim Kaplancikli et al., 2008)。

物理和热性质:生物场治疗改变了1,2,4-三唑的物理和热性质(M. Trivedi et al., 2015)。

安全和危害

Triazamate is toxic if swallowed, causes serious eye irritation, and is fatal if inhaled. It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing respiratory protection, and storing in a well-ventilated place .

属性

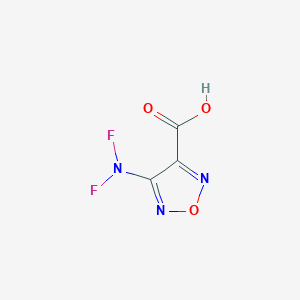

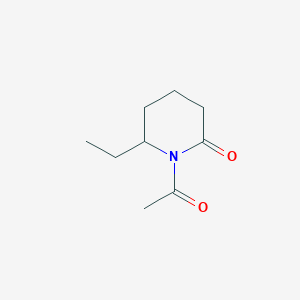

IUPAC Name |

2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-11(2,3)8-12-9(19-6-7(16)17)15(13-8)10(18)14(4)5/h6H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBLYMRPEFNRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=N1)SCC(=O)O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876593 | |

| Record name | Triazamate acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)